Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The general synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is typically synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Introduction of Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Formation of Benzothiophene Ring: The benzothiophene ring is formed through cyclization reactions involving thiophene derivatives.
Final Coupling and Esterification: The final step involves coupling the quinoxaline and benzothiophene intermediates, followed by esterification to form the methyl ester.
Industrial production methods often involve optimizing these steps for higher yields and purity, using techniques such as microwave-assisted synthesis and green chemistry principles .
Chemical Reactions Analysis
Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and quinoxaline moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various substituted quinoxaline and benzothiophene derivatives .
Scientific Research Applications
Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . It also inhibits the activity of certain enzymes and receptors, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Exhibits antimicrobial properties.
The uniqueness of this compound lies in its combined structural features of quinoxaline and benzothiophene, which contribute to its diverse pharmacological activities .
Properties
Molecular Formula |
C24H21FN4O4S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
methyl 2-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H21FN4O4S2/c1-33-24(30)20-16-6-2-5-9-19(16)34-23(20)28-21-22(27-18-8-4-3-7-17(18)26-21)29-35(31,32)15-12-10-14(25)11-13-15/h3-4,7-8,10-13H,2,5-6,9H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
UBIZYIRPHHAERC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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